molecular formula C12H14N2O B14066162 2-Indanamine, N-(2-oxazolin-2-yl)- CAS No. 101692-43-7

2-Indanamine, N-(2-oxazolin-2-yl)-

Cat. No.: B14066162
CAS No.: 101692-43-7
M. Wt: 202.25 g/mol
InChI Key: RVFWFFFWSXVLQD-UHFFFAOYSA-N
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Description

2-Indanamine, N-(2-oxazolin-2-yl)- is a compound that combines the structural features of indanamine and oxazoline. Indanamine is a derivative of indane, a bicyclic hydrocarbon, while oxazoline is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This unique combination of structures imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indanamine, N-(2-oxazolin-2-yl)- typically involves the cyclization of N-(2-hydroxyethyl)amides to form the oxazoline ring. This can be achieved through a dehydrative cyclization process using a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst . The reaction conditions are mild and can be conducted on a gram scale, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

Industrial production of 2-Indanamine, N-(2-oxazolin-2-yl)- may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, nickel(II) complexes with oxazole ring systems have been shown to display enhanced catalytic activity . These methods ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Indanamine, N-(2-oxazolin-2-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the oxazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxazoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-Indanamine, N-(2-oxazolin-2-yl)- involves its interaction with molecular targets and pathways in biological systems. The oxazoline ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . The indanamine moiety can interact with neurotransmitter receptors, influencing neurological functions . These interactions make the compound a versatile tool in both chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Indanamine, N-(2-oxazolin-2-yl)- is unique due to its combination of indanamine and oxazoline structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for multidisciplinary research and industrial applications.

Properties

CAS No.

101692-43-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H14N2O/c1-2-4-10-8-11(7-9(10)3-1)14-12-13-5-6-15-12/h1-4,11H,5-8H2,(H,13,14)

InChI Key

RVFWFFFWSXVLQD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2CC3=CC=CC=C3C2

Origin of Product

United States

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